2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide
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Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes chlorination, sulfonation, and nitration reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms on the benzene ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the benzene ring.
Scientific Research Applications
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-(dimethylsulfamoyl)benzamide
- N-(4-nitrophenyl)benzamide
- 2,4-dichloro-N-(4-nitrophenyl)benzamide
Uniqueness
What sets 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide apart is the combination of its functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-19(2)26(24,25)14-7-11(12(16)8-13(14)17)15(21)18-9-3-5-10(6-4-9)20(22)23/h3-8H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFQTDXYGVPYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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